molecular formula C9H9N3O3S B1287248 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1016764-70-7

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1287248
CAS No.: 1016764-70-7
M. Wt: 239.25 g/mol
InChI Key: UUYSHEKWLUMFIY-UHFFFAOYSA-N
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Description

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of the methylsulfonyl group further enhances its reactivity and potential biological activities.

Biochemical Analysis

Biochemical Properties

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to arrest cell division in the S/G2 phase by inhibiting Polo-like kinase 4 (PLK4), which is crucial for cell mitosis and centriole duplication . This inhibition can lead to changes in the expression of downstream signaling pathway proteins regulated by PLK4, affecting cellular processes such as proliferation and migration.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PLK4 results in the inhibition of this kinase, thereby affecting cell cycle progression . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to exhibit sustained stability in plasma and moderate stability in liver microsomes . Over time, the compound’s effects on cellular function may change, with potential long-term impacts on cell viability and proliferation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, in studies involving breast cancer cell lines, the compound showed significant inhibition of cell proliferation at specific concentrations . The threshold for toxicity and adverse effects at higher doses needs to be carefully evaluated.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites produced can be influenced by its interactions with these enzymes . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The distribution pattern can influence the compound’s efficacy and toxicity.

Subcellular Localization

This compound is localized in various subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles, such as the nucleus or mitochondria . This localization is essential for understanding the compound’s mechanism of action and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(methylsulfonyl)benzoic acid hydrazide with a suitable reagent to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced products.

    Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research has indicated its potential as an antimicrobial and anti-inflammatory agent, making it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.

    3-(4-Methylsulfonylphenyl)-3H-imidazo[4,5-b]pyridine: This compound also contains the methylsulfonylphenyl group and has shown potential as an antimalarial agent.

Uniqueness

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSHEKWLUMFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592485
Record name 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016764-70-7
Record name 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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